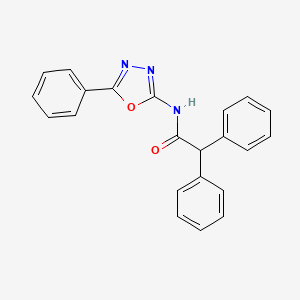

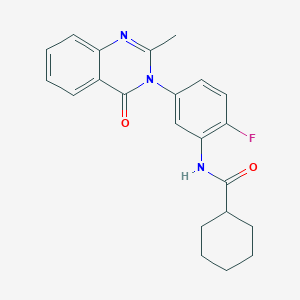

2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

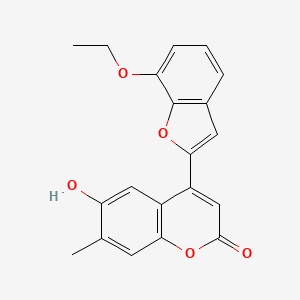

The compound “2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been studied extensively due to their high biological activity and good stability .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as the compound , can be obtained via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including the compound , consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives involves a number of chemical reactions. The initial step involves the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This is followed by the substitution of the bromine-containing oxadiazoles with diisopropyl iminodiacetate . The resulting ester derivatives are then hydrolyzed in an aqueous methanol solution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles, including the compound , are influenced by the position of the substituents in the oxadiazole ring . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Applications De Recherche Scientifique

- Researchers have investigated the antibacterial potential of this compound. It shows promise in inhibiting bacterial growth and could be explored further as a novel antimicrobial agent .

- The compound has been studied for its interaction with enzymes. For instance, it can modulate the activity of alkaline phosphatase (ALP) in human serum . Understanding such interactions can lead to therapeutic applications.

- Some studies suggest that 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide may possess anti-inflammatory effects. Investigating its mechanism of action and potential clinical applications is essential .

- Preliminary research indicates that this compound might exhibit antitumor activity. Further studies are needed to explore its efficacy against specific cancer types .

- The compound has been evaluated for its potential in managing diabetes. Researchers have observed antidiabetic properties, but more comprehensive investigations are warranted .

Antibacterial and Antimicrobial Activity

Enzyme Activity Modulation

Anti-Inflammatory Properties

Antitumor Potential

Antidiabetic Effects

Trypanocidal Activity

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as imidazole and indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication by interacting with viral proteins .

Biochemical Pathways

For example, indole derivatives have been reported to interfere with the synthesis of viral proteins, thereby inhibiting viral replication .

Pharmacokinetics

It’s known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents . This solubility can influence the bioavailability of these compounds.

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as catalyst residues, can also influence the compound’s action .

Propriétés

IUPAC Name |

2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQNHYPZZPDDPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)

![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)

![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)

![2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2370533.png)